molecular formula C20H23N B082187 Maprotiline CAS No. 10262-69-8

Maprotiline

Cat. No.: B082187
CAS No.: 10262-69-8
M. Wt: 277.4 g/mol
InChI Key: QSLMDECMDJKHMQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Maprotiline is a tetracyclic antidepressant with similar pharmacological properties to tricyclic antidepressants (TCAs). It primarily targets neuronal norepinephrine reuptake, thereby increasing the concentration of norepinephrine at the synaptic clefts of the brain . It also possesses some anticholinergic activity .

Mode of Action

This compound exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, particularly norepinephrine . This inhibition increases the concentration of norepinephrine at the synaptic clefts in the brain, enhancing the neurotransmission of norepinephrine .

Biochemical Pathways

This compound has been found to affect the ERK-SREBP2 signaling pathway, which is involved in cholesterol biosynthesis . By substantially decreasing the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway, this compound results in decreased cholesterol biosynthesis .

Pharmacokinetics

This compound has a bioavailability of 66-70% . It is metabolized in the liver primarily to desmethylthis compound, a pharmacologically active metabolite . The onset of action is approximately 6 hours, and the elimination half-life ranges from 27 to 58 hours . This compound is excreted in urine (57%) and bile (30%) as glucuronides, with 3-4% excreted as unchanged drug .

Result of Action

The inhibition of norepinephrine reuptake by this compound results in an increased concentration of norepinephrine in the synaptic clefts, which can alleviate symptoms of depression and anxiety . In addition, this compound has been found to have antitumor effects, restraining cell proliferation, colony formation, and metastasis in vitro .

Biochemical Analysis

Biochemical Properties

Maprotiline inhibits neuronal norepinephrine reuptake and possesses some anticholinergic activity . It does not affect monoamine oxidase activity . The nature of these interactions involves the binding of this compound to norepinephrine transporters, thereby inhibiting the reuptake of norepinephrine and increasing its concentration in the synaptic cleft .

Cellular Effects

This compound influences cell function by altering the concentration of norepinephrine in the synaptic cleft . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of neuronal norepinephrine reuptake . This increases the concentration of norepinephrine in the synaptic cleft, enhancing norepinephrine signaling .

Temporal Effects in Laboratory Settings

The effects of this compound and its metabolites are likely to be stable over time . Their high lipid solubility suggests that they would have a low clearance rate , which could result in long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the norepinephrine reuptake pathway . It interacts with norepinephrine transporters, inhibiting the reuptake of norepinephrine .

Transport and Distribution

Given its role in inhibiting norepinephrine reuptake, this compound is likely to be transported and distributed within neurons . It may interact with norepinephrine transporters and could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely to be in the neuronal synapses, given its role in inhibiting norepinephrine reuptake . This could affect its activity or function, particularly in enhancing norepinephrine signaling .

Comparison with Similar Compounds

Properties

IUPAC Name

N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLMDECMDJKHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10347-81-6 (hydrochloride), 58902-67-3 (mesylate)
Record name Maprotiline [USAN:INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7045029
Record name Maprotiline
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Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maprotiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015069
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Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble, 1.50e-04 g/L
Record name SID50085871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Maprotiline
Source DrugBank
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Record name Maprotiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Maprotiline exerts its antidepressant action by inhibition of presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain. In single doses, the effect of maprotiline on the EEG revealed a rise in the alpha-wave density, a reduction of the alpha-wave frequency and an increase in the alpha-wave amplitude. However, as with other tricyclic antidepressants, maprotiline lowers the convulsive threshold. Maprotiline acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and hetero-receptors, an action that is postulated to result in an increase in central noradrenergic and serotonergic activity. Maprotiline is also a moderate peripheral α1 adrenergic antagonist, which may explain the occasional orthostatic hypotension reported in association with its use. Maprotiline also inhibits the amine transporter, delaying the reuptake of noradrenaline and norepinephrine. Lastly, maprotiline is a strong inhibitor of the histamine H1 receptor, which explains its sedative actions.
Record name Maprotiline
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CAS No.

10262-69-8
Record name Maprotiline
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Record name Maprotiline [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maprotiline
Source DrugBank
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Record name Maprotiline
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Record name MAPROTILINE
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Record name Maprotiline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

93 °C
Record name Maprotiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00934
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maprotiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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